molecular formula C16H18N4O B14949513 4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile

4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile

Cat. No.: B14949513
M. Wt: 282.34 g/mol
InChI Key: GOOSRBXROIWFPI-UHFFFAOYSA-N
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Description

4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique cyclohexane ring structure with multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cuminaldehyde, ethyl cyanoacetate, and N-phenylurea or N-phenylthiourea in the presence of potassium carbonate in ethanol can yield similar compounds . The exact conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitrile groups to amines or other functional groups.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with multiple nitrile groups or similar functional groups. Examples include 2,4-dioxo-3-phenyl-6-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .

Uniqueness

What sets 4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile apart is its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-oxo-6-propan-2-yl-3-propylcyclohexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C16H18N4O/c1-4-5-12-14(21)6-13(11(2)3)16(9-19,10-20)15(12,7-17)8-18/h11-13H,4-6H2,1-3H3

InChI Key

GOOSRBXROIWFPI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)CC(C(C1(C#N)C#N)(C#N)C#N)C(C)C

Origin of Product

United States

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